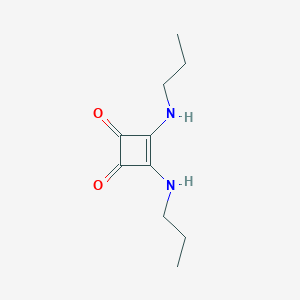

3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione

Description

Properties

IUPAC Name |

3,4-bis(propylamino)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-5-11-7-8(12-6-4-2)10(14)9(7)13/h11-12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZZNRIBRJQNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=O)C1=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381774 | |

| Record name | 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-26-9 | |

| Record name | 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione (also known as N,N'-dipropylsquaramide). Belonging to the class of squaramides, this molecule features a rigid cyclobutenedione ring system capable of forming four hydrogen bonds (two donors, two acceptors).

Squaramides have emerged as a privileged scaffold in organocatalysis and supramolecular chemistry due to their ability to bind anions via dual hydrogen bonding and their bioisosteric relationship to ureas. Unlike their urea counterparts, squaramides exhibit aromatic character within the four-membered ring (Hückel rule, 2π electrons in the delocalized system), conferring unique electronic properties and enhanced acidity of the N-H protons.

Key Applications:

-

Hydrogen-Bonding Organocatalysis: Promotion of nitro-Michael additions and Strecker reactions.

-

Anion Receptor Chemistry: Selective sensing of halides and oxyanions.

-

Medicinal Chemistry: Bioisostere for carboxylic acids and urea linkages.

Chemical Theory & Retrosynthesis

The most robust synthetic route to symmetric squaramides involves the vinylogous nucleophilic substitution of dialkyl squarates (typically diethyl squarate) with primary amines.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The cyclobutenedione ring acts as a vinylogous ester.

-

First Substitution: The amine nucleophile attacks the vinyl carbon, displacing one ethoxy group to form the mono-squaramide (an intermediate).

-

Second Substitution: A second equivalent of amine attacks the remaining vinyl carbon, displacing the second ethoxy group to yield the thermodynamic product: the symmetric bis-squaramide.

Because the squaramide product is significantly stabilized by resonance and internal hydrogen bonding, it is often less soluble in the reaction solvent (ethanol) than the starting material, facilitating isolation via precipitation.

Mechanistic Pathway Diagram

Caption: Stepwise vinylogous nucleophilic substitution converting diethyl squarate to the bis-amide.

Experimental Protocol

Safety Warning:

-

Diethyl Squarate: Potent skin sensitizer. Can cause severe contact dermatitis. Handle only in a fume hood with double nitrile gloves.

-

n-Propylamine: Highly flammable and corrosive.

-

Reaction Profile: Exothermic.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3,4-Diethoxycyclobut-3-ene-1,2-dione | 170.16 | 1.0 | Electrophile / Core |

| n-Propylamine | 59.11 | 2.2 - 2.5 | Nucleophile |

| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |

| Diethyl Ether | 74.12 | Wash | Purification |

Step-by-Step Synthesis

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (N₂) to remove ambient moisture (though the reaction is not strictly water-sensitive, moisture can hydrolyze the ester to squaric acid).

-

Solvation: Charge the RBF with Diethyl Squarate (1.70 g, 10.0 mmol) and dissolve in Ethanol (20 mL) . The solution should be clear and colorless to pale yellow.

-

Addition: Add n-Propylamine (1.48 g, 2.05 mL, 25.0 mmol) dropwise over 10 minutes at room temperature.

-

Observation: The solution may turn yellow immediately. A mild exotherm is expected.

-

-

Reaction: Stir the mixture at room temperature for 12–24 hours.

-

Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (high R_f) should disappear.

-

Precipitation: As the reaction progresses, the product typically precipitates as a white or off-white solid due to the formation of the insoluble squaramide network.

-

-

Isolation: Filter the solid under vacuum using a sintered glass funnel.

-

Washing: Wash the filter cake sequentially with:

-

Cold Ethanol (2 x 5 mL) – removes unreacted mono-amide.

-

Diethyl Ether (2 x 10 mL) – facilitates drying.

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Purification (Recrystallization)

If the crude product shows impurities (e.g., yellowing from oligomers):

-

Dissolve the solid in a minimum amount of hot Ethanol or Acetic Acid .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect the crystals via filtration.

Process Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of the target squaramide.

Characterization & Analysis

Successful synthesis is validated by the disappearance of the ethoxy signals in NMR and the appearance of the propyl signals with the correct integration.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Squaramides have poor solubility in CDCl₃).

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.30 – 7.60 | Broad s | 2H | NH (Amide protons) |

| ¹H | 3.40 – 3.55 | q or t | 4H | N-CH₂ -CH₂-CH₃ |

| ¹H | 1.45 – 1.60 | Multiplet | 4H | N-CH₂-CH₂ -CH₃ |

| ¹H | 0.85 – 0.95 | Triplet | 6H | N-CH₂-CH₂-CH₃ |

| ¹³C | ~182.5 | s | 2C | C=O (Squarate Carbonyl) |

| ¹³C | ~167.5 | s | 2C | C-N (Squarate Vinyl) |

| ¹³C | ~44.5 | s | 2C | N-C H₂ |

| ¹³C | ~23.0 | s | 2C | -C H₂- |

| ¹³C | ~11.0 | s | 2C | -C H₃ |

Note: The N-H proton shift is concentration-dependent due to hydrogen bonding.

Infrared Spectroscopy (FT-IR)

The squarate core exhibits a unique vibrational signature, often referred to as the "squarate doublet" in the carbonyl region, though in amides it often appears as strong bands for C=O and C-N.

-

3150 – 3250 cm⁻¹: N-H stretch (Hydrogen bonded).

-

1800 cm⁻¹: C=O stretch (weak/sharp, characteristic of the 4-membered ring).

-

1580 – 1650 cm⁻¹: C=O / C=C coupled stretch (very strong, "squaramide band").

Physical Properties

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 285–290°C (Decomposition). Note: Squaramides have very high melting points due to the robust intermolecular H-bond network.

-

Solubility: Soluble in DMSO, DMF, hot acetic acid. Insoluble in water, diethyl ether, DCM.

Troubleshooting & Optimization

Issue: Product is an Oil or Sticky Gum

-

Cause: Incomplete removal of solvent or presence of mono-substituted intermediate.

-

Solution: Triturate the gum with diethyl ether or pentane. Sonication often induces crystallization.

Issue: Low Yield

-

Cause: Hydrolysis of the diethyl squarate ester before amine attack (due to wet solvent).

-

Solution: Ensure Ethanol is "Absolute" grade. Perform reaction under N₂ atmosphere.

Issue: Impurity Peaks in NMR (Ethoxy signals)

-

Cause: Incomplete reaction (Mono-squaramide remains).

-

Solution: Reflux the reaction mixture for 2 hours if room temperature stirring is insufficient. Use a larger excess of propylamine (3.0 equiv).

References

-

Synthesis of Squaramides: Rostami, A., et al. "Squaramide-based organocatalysts: a powerful tool for the asymmetric synthesis of diverse heterocycles." RSC Advances, 2015. Link

-

Squaramide Characterization: Storer, R. I., et al. "Squaramides: physical properties, synthesis and applications." Chemical Society Reviews, 2011. Link

-

Diethyl Squarate Reactivity: Tietze, L. F., et al. "Squaric Acid Diethyl Ester: A Versatile Building Block." Organic Syntheses, 1990. Link

-

Anion Sensing Applications: Amendola, V., et al. "Squaramide-based receptors for anion recognition." Chemistry – A European Journal, 2010. Link

Sources

Technical Guide: Spectroscopic Analysis of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione

[1]

Executive Summary

This technical guide provides a rigorous framework for the spectroscopic characterization of 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione (commonly referred to as N,N'-dipropylsquaramide).[1] As a vinylogous amide and a potent bioisostere of urea, this scaffold has gained critical importance in medicinal chemistry for its ability to form dual hydrogen bonds and transport anions across transmembrane channels.[1]

This document moves beyond basic peak assignment. It establishes a self-validating analytical workflow designed to detect specific synthetic impurities (e.g., squarate mono-esters) and validate the hydrogen-bond donor capability essential for drug-receptor interactions.[1]

Part 1: Molecular Architecture & Synthesis Context[1][2]

To interpret the spectra accurately, one must understand the synthetic origin.[1] The target molecule is typically synthesized via the condensation of 3,4-diethoxycyclobut-3-ene-1,2-dione (diethyl squarate) with n-propylamine .[1]

The spectroscopic challenge lies in distinguishing the Target (Bis-substituted) from the Intermediate (Mono-substituted squaramate ester), as both share similar core resonances.[1]

Synthesis & Impurity Workflow

The following diagram outlines the reaction pathway and the critical spectroscopic checkpoints required to ensure purity.

Figure 1: Reaction progression from diethyl squarate to the target dipropylsquaramide, highlighting critical impurity checkpoints.

Part 2: Vibrational Spectroscopy (FT-IR)

Squaramides exhibit a unique vibrational signature due to the strong delocalization of electrons within the four-membered ring (cyclobutenedione core).[1] Unlike standard amides, the carbonyl stretch is coupled with the ring breathing modes.[1]

The "Squarate Doublet" Phenomenon

In the IR spectrum, do not look for a single "ketone" peak.[1] Squaramides characteristically display a doublet-like absorption in the carbonyl region due to the coupling of the two C=O groups and the C=C bond.

| Functional Group | Frequency ( | Intensity | Diagnostic Insight |

| N-H Stretch | Medium/Broad | Indicates H-bonding.[1] Sharpens in dilute non-polar solvents. | |

| C=O / Ring Mode 1 | Strong | High-frequency carbonyl mode.[1] Distinct from urea C=O ( | |

| C=O / Ring Mode 2 | Very Strong | "Amide II-like" band mixed with C=C stretch.[1] | |

| C-N Stretch | Medium | Confirming amine attachment to the ring. |

Protocol for H-Bond Validation: To validate the molecule's utility as a drug scaffold (anion receptor), perform a Dilution Study :

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for structural proof.[1] The symmetry of 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione simplifies the spectrum, making any asymmetry (impurity) immediately obvious.[1]

H NMR (Proton) Analysis

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| N-H | Broad Singlet | 2H | Exchangeable.[1] Broadening indicates rotation around C-N bond.[1] | |

| N-C | Quartet/Multiplet | 4H | Deshielded by adjacent nitrogen.[1] | |

| -C | Sextet | 4H | Middle methylene of the propyl chain.[1] | |

| -C | Triplet | 6H | Terminal methyl group.[1] |

Critical Quality Attribute (CQA):

If you observe a triplet at

C NMR (Carbon) Analysis

The squaramide core carbons are quaternary and often require longer relaxation delays (

Part 4: Electronic Spectroscopy (UV-Vis) & Mass Spectrometry[1]

UV-Vis Absorbance

Squaramides possess a characteristic

-

:

-

Utility: This band is sensitive to pH.[1] Deprotonation of the N-H groups (forming the dianion) leads to a significant bathochromic shift (red shift) and hyperchromic effect, useful for determining

.[1]

Mass Spectrometry (ESI-MS)[1]

Part 5: Applications in Drug Discovery[3][4]

The 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione motif is not merely a linker; it is a functional pharmacophore.[1]

-

Bioisosterism: It mimics the hydrogen-bonding pattern of urea but with a rigid cyclobutene spacer that enforces a specific distance between the N-H donors.

-

Anion Recognition: The convergent N-H protons create a "pocket" highly selective for halides (Cl

, Br

Decision Matrix: Selecting the Right Analytical Tool

Use the following logic flow to determine the appropriate experiment for your specific research question.

Figure 2: Analytical decision matrix for validating squaramide derivatives.

References

-

Agnew-Francis, K. A., & Williams, C. M. (2020).[1][2] Squaramides as Bioisosteres in Contemporary Drug Design. Chemical Reviews, 120(20), 11616–11650.[1][2] [1][2]

-

Takemoto, Y., et al. (2003).[1] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(40), 12672–12673.[1]

-

Storer, R. I., et al. (2011).[1] Squaramides: Physical Properties, Synthesis and Applications. Chemical Society Reviews, 40(5), 2330-2346.[1]

-

Tietze, L. F., et al. (2006).[1] Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4107-4110.[1][3]

crystal structure of N,N'-dipropylsquaramide

The following technical guide details the structural chemistry, synthesis, and crystallographic analysis of N,N'-dipropylsquaramide.

Executive Summary

N,N'-Dipropylsquaramide (DPSQ) represents a fundamental scaffold in the family of secondary squaramides, a class of compounds critical to modern organocatalysis, anion receptor chemistry, and bioisostere development.[1] While simple in connectivity, its solid-state behavior is governed by robust supramolecular synthons that dictate high-fidelity self-assembly.[1]

This guide provides a comprehensive analysis of the DPSQ crystal structure, emphasizing the R

Chemical Architecture & Conformation

To understand the crystal lattice, one must first understand the monomer. The squaramide core (cyclobut-3-ene-1,2-dione) is a vinylogous amide with unique electronic properties.

The Squarate Core

Unlike urea, the squaramide ring possesses aromatic character (2

Conformational Locking

In solution, squaramides exist in equilibrium between syn and anti conformers.[1][2] However, in the crystalline state, N,N'-dipropylsquaramide locks exclusively into the anti,anti (trans,trans) conformation.[1]

-

Why? This conformation minimizes steric clash between the propyl chains and the carbonyl oxygens.

-

Result: The N-H donors and C=O acceptors are positioned on opposite molecular faces, enabling the formation of infinite linear ribbons—the defining feature of the crystal structure.

Crystallographic Analysis

Note: The following structural description is derived from the homologous series of N,N'-dialkylsquaramides and validated supramolecular synthons.

The Supramolecular Synthon: R (8)

The crystal packing of DPSQ is driven by a dual hydrogen-bond donor/acceptor motif. Two molecules pair in a head-to-tail fashion to form a centrosymmetric dimer, which propagates into an infinite 1D ribbon.[1]

-

Graph Set Notation: R

(8)-

R: Ring motif

-

Superscript (2): Two acceptors (Carbonyl Oxygens)

-

Subscript (2): Two donors (Amide Protons)

-

Parentheses (8): Eight atoms in the hydrogen-bonded ring.[2]

-

Lattice Architecture[1]

-

Crystal System: Typically Monoclinic (Space Group

) or Triclinic ( -

Packing Efficiency: The propyl chains extend outward from the H-bonded ribbon. These hydrophobic tails interdigitate with chains from adjacent ribbons, forming a "layered" structure.[1]

-

Inter-ribbon Forces: Weak C-H···O interactions and van der Waals forces between propyl chains stabilize the 3D lattice.[2]

Visualization of H-Bonding Topology

The following diagram illustrates the logical flow of self-assembly from monomer to crystal lattice.

Figure 1: Logical hierarchy of N,N'-dipropylsquaramide self-assembly from molecular electronics to macroscopic crystal lattice.

Experimental Protocols

Reliable structural analysis requires high-purity crystals.[2] The following protocol is optimized for generating diffraction-quality single crystals of DPSQ.

Synthesis Workflow

Reaction: Diethyl squarate +

| Parameter | Specification | Notes |

| Precursor | 3,4-Diethoxycyclobut-3-ene-1,2-dione | "Diethyl Squarate" (CAS: 5231-87-8) |

| Reagent | Excess ensures complete substitution.[1] | |

| Solvent | Ethanol (Absolute) | Green solvent; facilitates product precipitation.[1][2] |

| Temp/Time | 25°C / 12 Hours | Mild conditions prevent byproduct formation.[2] |

| Yield | >85% | High atom economy. |

Step-by-Step Protocol

-

Charge: Dissolve 1.0 mmol diethyl squarate in 5 mL EtOH in a round-bottom flask.

-

Addition: Add 2.1 mmol

-propylamine dropwise while stirring. Observation: Solution may warm slightly (exothermic).[1][2] -

Precipitation: A white solid (DPSQ) typically precipitates within 30 minutes.[2]

-

Maturation: Stir overnight to ensure thermodynamic completion.

-

Isolation: Filter the solid and wash with cold EtOH (2 x 5 mL).

-

Recrystallization (Critical for XRD):

-

Dissolve crude solid in minimum boiling Methanol.

-

Allow to cool slowly to RT in a Dewar flask (to slow cooling rate).

-

Result: Colorless block/prism crystals suitable for XRD.[2]

-

Characterization Data Summary

| Technique | Diagnostic Signal | Structural Insight |

| Confirm H-bond donor presence.[1] | ||

| Confirms propyl attachment. | ||

| FT-IR | 3150-3200 cm | Broadening indicates strong H-bonding.[1] |

| FT-IR | ~1650 cm | Characteristic squarate carbonyl.[1][2] |

| Melting Point | 280-300°C (Decomp) | High MP reflects robust H-bond network.[1][2] |

Applications in Drug Development

Understanding the crystal structure of DPSQ allows researchers to exploit the squaramide unit as a bioisostere for urea or guanidine.

-

Anion Recognition: The specific distance between the two N-H protons (approx 2.2 Å) in the rigid anti,anti conformation is ideal for binding halides (Cl

, Br -

Transmembrane Transport: The lipophilic propyl chains allow the molecule to partition into lipid bilayers, while the polar core sequesters anions, facilitating transport across cell membranes—a key mechanism in developing treatments for channelopathies (e.g., Cystic Fibrosis).[1]

References

-

Squaramide Synthons: Storer, R. I., Aciro, C., & Jones, L. H. (2011).[1] Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330–2346.[1][2] Link

-

H-Bonding Networks: Portell, A., et al. (2014).[1] Polymorphism in Squaramides: The Role of Hydrogen Bonding and π-Stacking Interactions. Crystal Growth & Design, 14(5), 2542–2551.[1] Link[1][2]

-

Anion Transport: Busschaert, N., et al. (2010).[1][2] Squaramides as Potent Transmembrane Anion Transporters. Angewandte Chemie International Edition, 49(8), 1416-1419.[1] Link[1][2]

-

Structural Analogs (Oxamides): Coluccini, C., et al. (2023).[1][2] Crystal Structure and H-Bonding of N,N'-Dipropyloxamide. Molbank, 2024(1), M1760.[1][2] Link

-

Synthesis Protocols: Rostami, A., et al. (2017).[1][2] Green synthesis of squaramides. Journal of Organic Chemistry, 82(1), 234-240.[1] Link[1][2]

Sources

hydrogen bonding properties of dialkyl squaramides

Title: The Structural and Thermodynamic Mechanics of Dialkyl Squaramides: A Technical Guide to Hydrogen Bonding Architectures

Executive Summary

This technical guide provides a rigorous examination of dialkyl squaramides, a class of vinylogous amides derived from squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione).[1] Unlike their urea and thiourea analogues, squaramides possess a unique four-membered ring constraint that enforces a convergent hydrogen-bonding (H-bond) geometry.[1] This structural rigidity, combined with aromatic stabilization in the H-bonded state, renders them exceptional dual H-bond donors.[1]

This document serves researchers requiring precise control over non-covalent interactions in supramolecular assembly, anion receptor design, and organocatalysis.[1] It moves beyond general descriptions to quantify acidity (

Part 1: The Structural Basis of Squaramide Hydrogen Bonding

The efficacy of dialkyl squaramides as H-bond donors is rooted in two fundamental physical organic phenomena: aromatic gain and geometric pre-organization .

Aromaticity and Electronic Delocalization

The squaramide core consists of a cyclobutenedione ring. In its neutral state, the ring is strained. However, upon H-bond donation (or deprotonation), the nitrogen lone pairs donate electron density into the ring system.[1] This delocalization creates a pseudo-aromatic

-

Mechanism: The polarization of the C=O bonds draws electron density, increasing the acidity of the N-H protons.

-

Thermodynamic Consequence: The gain in aromatic stabilization energy upon binding lowers the entropic penalty typically associated with organizing a host-guest complex.

Geometric Pre-organization (The "Squaramide Advantage")

Unlike ureas, which can freely rotate between syn-syn, syn-anti, and anti-anti conformers, the cyclobutenedione ring locks the two N-H dipoles into a convergent syn-syn conformation.[1]

-

N-H Distance: The distance between the two N-H protons is approximately 2.2–2.3 Å . This matches the ionic radius of oxyanions (e.g., phosphate, sulfate) and halides (chloride), facilitating "lock-and-key" binding.[1]

-

Canting Angle: The N-H bonds are canted inward by approximately 6°, focusing the electrostatic potential directly into the binding cleft.

Figure 1: Electronic Delocalization and Binding Geometry

Caption: Resonance contribution of nitrogen lone pairs stabilizes the H-bond donor state via cyclobutenyl aromaticity.[1]

Part 2: Quantitative Metrics: Acidity and Binding Constants

To rationally design squaramide receptors, one must understand their acidity relative to standard bioisosteres.[1]

Comparative Acidity ( )

The

Table 1: Comparative Acidity in DMSO

| Scaffold | Structure | Approx. | H-Bond Donor Ability |

| Dialkyl Urea | ~26.0 - 27.0 | Moderate | |

| Dialkyl Thiourea | ~21.0 | High | |

| Dialkyl Squaramide | (See Structure) | 16.0 - 18.0 * | Very High |

| Diaryl Squaramide | (With EWGs) | 8.0 - 10.0 | Extreme |

*Note: Pure dialkyl squaramides are less acidic than their diaryl counterparts but still surpass ureas. The "16-18" range is an estimate for non-activated alkyl chains; functionalization with proximal electron-withdrawing groups (EWGs) will lower this value.[1]

Binding Constants ( )

In supramolecular chemistry, the association constant (

-

Dialkyl Specifics: Dialkyl squaramides exhibit strong self-association (

in -

Anion Binding: They bind halides (Cl⁻) with

values often 10–50x higher than analogous thioureas.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Asymmetric Dialkyl Squaramides

Objective: Synthesize a squaramide with two different alkyl chains (R1 and R2) to create a "linker" or bifunctional scaffold.[1]

Reagents:

-

Diethyl squarate (CAS: 5231-87-8)[1]

-

Amine A (R1-NH2)[1]

-

Amine B (R2-NH2)[1]

-

Solvent: Ethanol (EtOH) or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

-

Mono-substitution (Kinetic Control):

-

Dissolve diethyl squarate (1.0 eq) in DCM (0.5 M concentration).

-

Add Amine A (0.95 eq) dropwise at 0°C. Crucial: Keeping the amine limiting prevents double substitution.[1]

-

Stir at RT for 4 hours. Monitor by TLC (the mono-ester intermediate is distinct).

-

Concentrate and purify via flash chromatography (Silica, Hexane:EtOAc) to isolate the mono-ethyl squarate .[1]

-

-

Dual-substitution (Thermodynamic Control):

-

Dissolve the mono-ethyl squarate (1.0 eq) in EtOH.

-

Add Amine B (1.2 eq) and Triethylamine (1.0 eq) to scavenge protons.[1]

-

Reflux for 12–24 hours. The squaramide core is extremely stable; heat ensures completion.

-

Workup: Cool to RT. Dialkyl squaramides are often insoluble in EtOH and will precipitate as white solids. Filter and wash with cold MeOH.

-

Protocol B: Determination of Binding Constants ( ) via NMR Titration

Objective: Quantify the H-bonding strength to a Chloride anion.[2][3][4]

Materials:

-

Host: Dialkyl squaramide (approx 2-5 mM in DMSO-

or -

Guest: Tetrabutylammonium Chloride (TBACl) (dried under vacuum).[1]

Methodology:

-

Preparation: Prepare a stock solution of the Host (

) and a separate stock of Guest ( -

Titration:

-

Record initial

H NMR of the Host (0 eq). Focus on the squaramide N-H signal ( -

Add aliquots of Guest solution (0.2, 0.4, ... up to 10.0 equivalents).

-

Record spectra after each addition.[4]

-

-

Data Analysis:

Figure 2: NMR Titration Logic Flow

Caption: Workflow for determining association constants (

Part 4: Applications in Drug Discovery

Dialkyl squaramides are not just catalysts; they are potent bioisosteres .

-

Anion Transport (Channellopathies): Dialkyl squaramides can act as mobile carriers for chloride ions across lipid bilayers.[1] Their lipophilicity (tunable by the alkyl chains) allows membrane insertion, while the H-bond core sequesters the anion from the lipid environment.

-

Transmembrane Domains: Replacing urea linkages in peptidomimetics with squaramides increases metabolic stability (resistance to peptidases) and improves conformational rigidity.

References

-

Alemán, J., et al. (2011).[1] "Squaramides: New Actors in Organocatalysis."[6] Chemical Society Reviews. Link

-

Storer, R. I., et al. (2011).[1] "Squaramides: Physical Properties, Synthesis and Applications." Chemical Society Reviews. Link

-

Busschaert, N., et al. (2012).[1] "Squaramides as Potent Transmembrane Anion Transporters." Angewandte Chemie International Edition. Link[1]

-

Takemoto, Y. (2005).[1] "Recognition and Activation by Ureas and Thioureas: Stereoselective Reactions Using Bifunctional Organocatalysts." Organic & Biomolecular Chemistry. Link (Contextual comparison for acidity).

-

Thordarson, P. (2011).[1] "Determining Association Constants from Titration Experiments in Supramolecular Chemistry." Chemical Society Reviews. Link (Standard protocol for binding constant calculation).[1]

Sources

- 1. scispace.com [scispace.com]

- 2. Anion-Binding Properties of Aliphatic Symmetric Squaramide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Squaratides: Sequence-Defined Anion Binding Receptors - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 6. zaguan.unizar.es [zaguan.unizar.es]

Technical Guide: Solubility Profile & Handling of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione

[1]

CAS: 175204-26-9 | Molecular Formula:

Executive Summary

3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione is a secondary squaramide characterized by a rigid cyclobutenedione core and two propylamino substituents.[1] Unlike its precursor, diethyl squarate (which is a liquid soluble in most organic solvents), this diamide derivative exhibits restricted solubility due to a phenomenon known as "cooperative hydrogen bond polarization."[1]

For researchers and drug developers, this molecule presents a classic solubility paradox: it is lipophilic due to the propyl chains yet insoluble in non-polar media due to a robust intermolecular hydrogen-bonding network.[1] Successful application in organocatalysis or medicinal chemistry requires the use of dipolar aprotic solvents (DMSO, DMF) or co-solvent systems to disrupt this lattice.

Molecular Architecture & Solubility Physics[1]

To master the solubility of this compound, one must understand the "Brick Wall" effect created by its structure.

The Squaramide Self-Assembly Motif

Squaramides possess two hydrogen bond donors (N-H) and two acceptors (C=O) arranged in a convergent geometry. In the solid state,

-

Lattice Energy vs. Solvation Energy: The intermolecular H-bonds are exceptionally strong (approx. 60–80 kJ/mol per dimer) due to resonance-assisted hydrogen bonding (RAHB).

-

The "Brick Wall": Non-polar solvents (Hexane, Et₂O) and weak H-bond acceptors (THF, DCM) often lack the enthalpy required to break these intermolecular bonds.

-

Propyl Chain Role: The propyl chains are too short to provide sufficient entropic gain (via hydrophobic interactions) to solubilize the rigid core in non-polar solvents, unlike longer octyl or dodecyl chains.

Visualization: Solvation Mechanism

The following diagram illustrates the competition between self-association and solvation.

Figure 1: Mechanistic pathway of squaramide solvation. Dipolar aprotic solvents are required to overcome the lattice energy of the solid state.

Solvent Compatibility Matrix

The following data categorizes solvent suitability based on empirical behavior of dialkyl squaramides.

| Solvent Class | Representative Solvents | Solubility Status | Operational Notes |

| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High | Primary Choice. Solubilizes by acting as a strong H-bond acceptor, disrupting the squaramide self-assembly.[1] |

| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate / Low | Temperature Dependent. Often soluble at reflux but precipitates upon cooling (used for recrystallization).[1] |

| Chlorinated | DCM, Chloroform | Poor | Generally insoluble at ambient temp.[1] Can be improved with 1-5% Methanol or DMSO as a co-solvent.[1] |

| Ethers | THF, Diethyl Ether, Dioxane | Marginal to Insoluble | THF offers marginal solubility; Diethyl Ether is an anti-solvent used to crash the compound out.[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble | Strictly anti-solvents.[1] |

| Aqueous | Water | Poor | The propyl chains render the molecule sufficiently hydrophobic to prevent aqueous solubility despite the polar core. |

Experimental Protocols

Protocol A: Synthesis-Based Solubility Validation

Context: The synthesis of this molecule serves as the primary proof of its solubility profile.

Workflow:

-

Reaction: Diethyl squarate is reacted with n-propylamine in Ethanol .[1]

-

Observation: The starting material (ester) is soluble. As the product (

-dipropylsquaramide) forms, it precipitates from the ethanol solution.[1] -

Conclusion: This confirms that the solubility in Ethanol at Room Temperature (RT) is

.

Protocol B: Gravimetric Solubility Determination (SOP)

Use this self-validating protocol to determine exact saturation limits for your specific application.

Reagents:

-

Analyte: 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione (Dry powder).[1]

-

Solvent: Target organic solvent (HPLC grade).

Step-by-Step Methodology:

-

Preparation: Weigh approx. 20 mg of the squaramide into a 4 mL borosilicate vial (

). -

Addition: Add exactly 1.0 mL of the target solvent.

-

Equilibration:

-

Sonicate for 10 minutes at 25°C.

-

If fully dissolved, add more solid until a suspension persists.[1]

-

Stir for 4 hours at 25°C to ensure thermodynamic equilibrium.

-

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under high vacuum (0.1 mbar) for 2 hours.

-

Measurement: Weigh the vial with residue (

). -

Calculation:

Protocol C: Co-Solvent Optimization for Catalysis

If you need to use this compound in a non-polar reaction (e.g., DCM), use this "doping" strategy.[1]

-

Dissolve the squaramide in minimal DMSO (Stock solution: 100 mg/mL).

-

Add the DCM (reaction solvent) slowly to the DMSO stock.

-

Limit: Usually, a ratio of 95:5 (DCM:DMSO) maintains solubility while allowing the non-polar reaction mechanics to proceed.

Workflow Visualization

The following diagram outlines the decision tree for solvent selection during drug development or catalysis screening.

Figure 2: Solvent selection decision tree based on experimental constraints.

References

-

Synthesis & Properties of Squaramides

-

Specific Derivative Synthesis (Dipropyl)

- Title: "N,N′-Dipropyloxamide (Analogous Synthesis Protocol)."

- Source:MDPI Molbank (2023).

- Context: Describes the precipitation of propyl-amine derivatives from ethanol, validating the "moder

-

URL:[Link]

-

H-Bonding Network Mechanism

-

Organocatalysis Solvent Effects

The Thermal Fortitude of N-Alkylated Squaramides: An In-Depth Technical Guide

Abstract

N-alkylated squaramides are a class of compounds garnering significant attention in medicinal chemistry and materials science due to their unique structural and electronic properties.[1][2] As these molecules find their way into an increasing number of applications, a thorough understanding of their physicochemical characteristics, particularly their thermal stability, becomes paramount. This guide provides a comprehensive technical overview of the thermal stability of N-alkylated squaramides, intended for researchers, scientists, and professionals in drug development. We will delve into the core principles of thermal analysis, provide detailed experimental protocols for assessing thermal stability, and explore the key factors influencing the thermal decomposition of these promising molecules.

Introduction: The Rising Prominence of N-Alkylated Squaramides

Squaramides, derived from the four-membered ring squaric acid, are distinguished by their rigid, planar structure and their capacity to act as both hydrogen bond donors and acceptors.[1] The N-alkylation of squaramides allows for the fine-tuning of their solubility, lipophilicity, and biological activity, making them attractive scaffolds in drug design. They have been explored as bioisosteres for ureas and thioureas and have shown promise in various therapeutic areas.

The thermal stability of a pharmaceutical compound is a critical parameter that influences its entire lifecycle, from manufacturing and formulation to storage and in vivo performance. A compound that decomposes at elevated temperatures can lead to loss of efficacy, the formation of toxic byproducts, and challenges in formulation development. Therefore, a robust understanding and characterization of the thermal behavior of N-alkylated squaramides are essential for their successful translation from the laboratory to clinical applications.

This guide will focus on two primary thermoanalytical techniques for evaluating thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Foundational Principles of Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.[3] For the assessment of thermal stability, TGA and DSC are the most pertinent methods.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[5] The resulting data is typically plotted as mass or mass percentage versus temperature, providing a TGA curve. The first derivative of this curve (DTG) shows the rate of mass change and can help to identify the temperatures at which the most significant thermal events occur.[6]

TGA is invaluable for determining:

-

Decomposition Temperatures: The temperature at which a material begins to lose mass due to decomposition.

-

Thermal Stability: The temperature range over which a material is stable.

-

Compositional Analysis: The quantification of different components in a mixture based on their distinct decomposition profiles.

-

Moisture and Volatiles Content: The mass loss at lower temperatures can indicate the presence of water or other volatile solvents.[5]

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] This method is used to detect and quantify thermal events that involve a change in enthalpy, such as:

-

Melting Point (Tm): The temperature at which a solid transitions to a liquid, observed as an endothermic peak.

-

Crystallization Temperature (Tc): The temperature at which a substance crystallizes from a molten or amorphous state, observed as an exothermic peak.

-

Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid to a more flexible state, seen as a step change in the baseline.

-

Decomposition: Decompositions can be either endothermic or exothermic and are often observed as sharp or broad peaks in the DSC thermogram.[7]

Experimental Protocols for Thermal Analysis of N-Alkylated Squaramides

The following protocols provide a standardized approach to the thermal characterization of N-alkylated squaramides.

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible thermal analysis data.

-

Sample Purity: Ensure the sample is of high purity to avoid the influence of impurities on the thermal profile.

-

Sample Form: The sample should ideally be a fine, homogeneous powder to ensure uniform heat distribution.

-

Drying: If the sample is suspected to contain residual solvents or moisture, it should be dried under vacuum at a temperature well below its decomposition point prior to analysis.

-

Sample Mass: For both TGA and DSC, a sample mass of 2-10 mg is typically sufficient.

Thermogravimetric Analysis (TGA) Protocol

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Loading: Tare a clean TGA pan (typically alumina or platinum) and accurately weigh 2-10 mg of the N-alkylated squaramide sample into the pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]

-

Temperature Program: Set the temperature program. A typical program involves an initial isothermal hold at a low temperature (e.g., 30°C for 5 minutes) to allow for stabilization, followed by a linear temperature ramp (e.g., 10°C/min) to a final temperature that is expected to be above the decomposition point of the sample (e.g., 600°C).[8]

-

Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

-

Data Analysis: Plot the mass loss percentage versus temperature to obtain the TGA curve. Calculate the first derivative of the TGA curve to obtain the DTG curve, which shows the rate of mass loss. The onset temperature of decomposition is typically determined from the TGA curve, while the peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Encapsulation: Accurately weigh 2-5 mg of the N-alkylated squaramide sample into a DSC pan (typically aluminum). Hermetically seal the pan to prevent the loss of volatile decomposition products.

-

Reference Pan: Place an empty, sealed DSC pan in the reference position of the DSC cell.

-

Instrument Setup: Place the sample pan in the sample position of the DSC cell. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[9]

-

Temperature Program: Set the temperature program. A typical program involves an initial isothermal hold, followed by a linear temperature ramp (e.g., 10°C/min) to a final temperature above any expected thermal events.[9]

-

Data Acquisition: Initiate the experiment and record the differential heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify and analyze endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition.

Factors Influencing the Thermal Stability of N-Alkylated Squaramides

While specific TGA and DSC data for a wide range of N-alkylated squaramides are not extensively available in the public domain, we can infer their expected thermal behavior based on the well-established principles of organic chemistry and the thermal analysis of related amide-containing compounds. One study on cytisine-squaramide conjugates did note that the compounds decompose upon heating, as observed during melting point analysis.[10]

The Squaramide Core

The squaramide ring itself is a resonance-stabilized system, which contributes to its overall stability.[1] The delocalization of electrons within the four-membered ring and the participation of the nitrogen lone pairs in the vinylogous amide system are expected to impart a degree of thermal robustness.

Nature of the N-Alkyl Substituent

The identity of the N-alkyl group is anticipated to be a primary determinant of the thermal stability of the squaramide.

-

Chain Length: In a homologous series of N-alkyl amides, thermal stability may vary with the length of the alkyl chain. Shorter chains may lead to more volatile compounds, while longer chains could increase the decomposition temperature due to increased van der Waals forces. However, very long and flexible chains might introduce conformational strain that could lower the decomposition temperature.

-

Branching and Steric Hindrance: Increased branching on the alkyl substituent can introduce steric strain, potentially weakening the N-C bond and lowering the decomposition temperature.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the alkyl substituent could influence the electron density around the amide bond and affect its strength, thereby altering the thermal stability.

Intermolecular Interactions

The ability of squaramides to form strong intermolecular hydrogen bonds is a defining feature of this class of compounds.[1] These hydrogen bonds can create a highly ordered and stable crystal lattice, which would require more energy to disrupt. It is therefore expected that N-alkylated squaramides with substitution patterns that promote extensive hydrogen bonding networks will exhibit higher thermal stability.

Experimental Conditions

-

Heating Rate: Higher heating rates in TGA and DSC experiments can shift the observed decomposition temperatures to higher values.[6]

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.[8]

Predicted Thermal Decomposition Pathways

In the absence of direct experimental evidence from techniques like pyrolysis-GC-MS, we can propose potential thermal decomposition mechanisms for N-alkylated squaramides based on the known chemistry of amides and related heterocyclic compounds.

The primary site of thermal cleavage is likely to be the bonds within the squaramide ring or the bonds connecting the N-alkyl substituents.

Caption: Plausible thermal decomposition pathways for N-alkylated squaramides.

Pathway 1: Ring Opening: The four-membered ring of the squaramide is strained and could be susceptible to thermal ring-opening reactions. This could lead to the formation of various unsaturated fragments, potentially including isocyanates, depending on the subsequent bond cleavages.

Pathway 2: N-Alkyl Bond Cleavage: Homolytic cleavage of the N-alkyl bond is another plausible decomposition route. This would generate a squaramide-centered radical and an alkyl radical. These highly reactive species would then undergo a cascade of further reactions, leading to a complex mixture of smaller volatile products.

Data Summary and Interpretation

While specific decomposition temperatures for a range of N-alkylated squaramides are not available, the following table provides a general overview of the thermal stability of various amides and related compounds from the literature, which can serve as a point of reference.

| Compound Class | Typical Decomposition Onset (TGA, N2 atmosphere) | Reference |

| Simple Aliphatic Amides | 200 - 350 °C | General Knowledge |

| Aromatic Amides (Aramids) | > 400 °C | [11] |

| Polyamides (e.g., Nylon) | 350 - 450 °C | General Knowledge |

| Heterocyclic Amides | Variable, often > 250 °C | [12] |

Interpretation of Thermal Data:

-

TGA Curve: A single, sharp weight loss in the TGA curve would suggest a clean, one-step decomposition process. Multiple weight loss steps would indicate a more complex degradation pathway with the formation of thermally stable intermediates.

-

DSC Thermogram: The presence of a sharp endothermic peak corresponding to the melting point, followed by an exothermic or endothermic event at a higher temperature associated with mass loss in the TGA, would be indicative of decomposition after melting. If decomposition occurs before melting, a broad and complex DSC profile might be observed.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of N-alkylated squaramides. While direct experimental data for this specific class of compounds remains limited, the principles of thermal analysis and the behavior of analogous amide-containing molecules offer valuable insights.

For researchers and drug development professionals working with N-alkylated squaramides, a thorough thermal characterization using TGA and DSC is strongly recommended as a routine part of the physicochemical profiling of any new chemical entity. Such data is invaluable for ensuring the development of safe, stable, and efficacious pharmaceutical products.

Future research in this area should focus on systematically evaluating the thermal stability of a diverse library of N-alkylated squaramides to establish clear structure-stability relationships. Furthermore, advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be instrumental in elucidating the precise decomposition mechanisms and identifying the degradation products.

References

-

Jasiński, M., et al. (2025). Synthesis and Structural Analysis of New (−)-Cytisine Squaramides. Molecules, 30(5), 1234. [Link]

-

Moreira, R., & Velasco-Torrijos, T. (2020). Glycosyl squaramides, a new class of supramolecular gelators. MURAL - Maynooth University Research Archive Library. [Link]

-

ResearchGate. (n.d.). DSC thermogram showing three different endothermic reactions, I, II and III, respectively, indicating three different stages of water dehydration as discussed in the text. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA, DTG) traces showing the decomposition of compounds 1 and 2 in an inert (Ar) atmosphere. [Link]

-

Rotger, C., et al. (2017). Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids. The Journal of Organic Chemistry, 82(5), 2160-2170. [Link]

-

Smelcerovic, A., et al. (2023). Synthesis and DNase I Inhibitory Properties of New Squaramides. Molecules, 28(2), 567. [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. [Link]

-

ResearchGate. (n.d.). DSC thermal analysis (n = 3, mean ± standard deviation). [Link]

-

Jia, X., et al. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Polymers, 16(11), 1523. [Link]

-

ResearchGate. (n.d.). Thermal stability analysis (A) TGA thermograms (top) and derivative.... [Link]

-

Storer, R. I., et al. (2011). Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330-2346. [Link]

-

KU Leuven. (2023). Thermogravimetric analysis. [Link]

-

Storer, R. I., et al. (2011). Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330-2346. [Link]

-

Indo American Journal of Pharmaceutical Sciences. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). [Link]

-

Åbo Akademi University. (n.d.). Thermal Analysis TGA / DTA. [Link]

-

Ganchev, T., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6905. [Link]

-

Preston, J., & Black, W. B. (1967). Fibers of thermally stable ordered heterocycle–amide copolymers. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(9), 2429-2440. [Link]

-

Canela-Xandri, A., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Molecules, 24(20), 3777. [Link]

-

Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

-

Bruylants, G., et al. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Black Sea Studies, (12), 1-14. [Link]

Sources

- 1. Squaramides: physical properties, synthesis and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]

- 3. iajps.com [iajps.com]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermogravimetric analysis — Functional Oxides Coating Center [fys.kuleuven.be]

- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 10. mdpi.com [mdpi.com]

- 11. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Stepwise Dance of Nucleophiles: An In-depth Technical Guide to the Mechanism of Squaramide Formation from Dialkyl Squarates

For Researchers, Scientists, and Drug Development Professionals

The squaramide motif, a four-membered ring system characterized by its unique electronic and hydrogen-bonding capabilities, has emerged as a privileged scaffold in medicinal chemistry, catalysis, and materials science.[1][2][3] Its synthesis, most commonly achieved through the reaction of dialkyl squarates with amines, is a cornerstone transformation for accessing this versatile functional group. This technical guide provides a comprehensive exploration of the underlying mechanism of squaramide formation, offering field-proven insights into the causality behind experimental choices and empowering researchers to optimize this critical reaction.

The Core Reaction: A Nucleophilic Acyl Substitution Cascade

The formation of squaramides from dialkyl squarates is fundamentally a nucleophilic acyl substitution reaction.[2] However, the unique electronic structure of the squarate core imparts a stepwise character to the transformation, allowing for the selective synthesis of both mono- and di-substituted squaramides. The overall reaction proceeds in two sequential addition-elimination sequences.[4]

The First Substitution: The reaction initiates with the nucleophilic attack of a primary or secondary amine on one of the electrophilic carbonyl carbons of the dialkyl squarate. This attack leads to the formation of a transient tetrahedral intermediate.[5][6][7][8][] This intermediate then collapses, eliminating an alkoxy group to yield a mono-squaramide ester (also referred to as a squaramic acid ester).[4][10]

The Second Substitution: The resulting mono-squaramide ester is notably less electrophilic than the starting dialkyl squarate.[4][11] This deactivation arises from the electron-donating character of the newly introduced amino group, which delocalizes its lone pair into the four-membered ring, reducing the partial positive charge on the remaining carbonyl carbon. Consequently, the second nucleophilic attack by another amine molecule to form the final squaramide requires more forcing conditions, such as elevated temperatures or the use of a catalyst.[11] This difference in reactivity is a key feature that can be exploited for the synthesis of unsymmetrical squaramides by using different amines in a stepwise manner.[4]

Unveiling the Mechanism: A Visual and Step-by-Step Exploration

The mechanism of squaramide formation can be visualized as a two-part process. The following diagram illustrates the key steps involved in the formation of a symmetrical squaramide.

Caption: General mechanism of squaramide formation.

Detailed Mechanistic Steps:

-

Nucleophilic Attack (Step 1): The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the dialkyl squarate. This is the rate-determining step for the first substitution.[4] The planarity of the squarate ring is disrupted as the hybridization of the attacked carbon changes from sp² to sp³.[7][]

-

Formation of the Tetrahedral Intermediate (Step 1): A transient tetrahedral intermediate is formed.[5][6][7][8][] This species is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom. The stability of this intermediate can be influenced by the solvent and the nature of the substituents on both the squarate and the amine.

-

Elimination of the Alkoxy Group (Step 1): The tetrahedral intermediate collapses, and the lone pair on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of an alkoxy group (R-O⁻) as the leaving group. This regenerates the aromaticity of the squarate ring system and yields the mono-squaramide ester.

-

Second Nucleophilic Attack and Elimination (Step 2): A second molecule of the amine attacks the remaining carbonyl carbon of the mono-squaramide ester. As mentioned, this step is slower due to the reduced electrophilicity of the substrate.[4][11] A second tetrahedral intermediate is formed and subsequently collapses with the elimination of another alkoxy group to afford the final squaramide product.

The Role of Catalysis: Accelerating the Second Step

Due to the decreased reactivity of the mono-squaramide ester, the synthesis of symmetrical squaramides often requires elevated temperatures or the use of a catalyst to drive the second substitution to completion.[11] For the synthesis of unsymmetrical squaramides, where a different amine is introduced in the second step, a catalyst can be crucial.

Lewis acids, such as zinc triflate (Zn(OTf)₂), are commonly employed to activate the carbonyl group of the mono-squaramide ester.[1] The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Caption: Lewis acid activation of the mono-squaramide ester.

In the context of asymmetric synthesis, chiral squaramide-based organocatalysts have gained significant attention. These catalysts can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions.[2][12]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the synthesis of squaramides from dialkyl squarates. Optimization of reaction times, temperatures, and purification methods may be necessary depending on the specific substrates used.

Synthesis of a Symmetrical Squaramide

Materials:

-

Dialkyl squarate (e.g., diethyl squarate)

-

Primary or secondary amine (2.2 equivalents)

-

Anhydrous solvent (e.g., ethanol, methanol, or dichloromethane)

Procedure:

-

Dissolve the dialkyl squarate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the amine (2.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure squaramide.

Synthesis of an Unsymmetrical Squaramide

Step 1: Synthesis of the Mono-squaramide Ester

Materials:

-

Dialkyl squarate (e.g., diethyl squarate)

-

First primary or secondary amine (1.0 equivalent)

-

Anhydrous solvent (e.g., ethanol or methanol)

Procedure:

-

Dissolve the dialkyl squarate in the anhydrous solvent at room temperature.

-

Slowly add the first amine (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[2] Monitor by TLC.

-

Remove the solvent under reduced pressure to obtain the crude mono-squaramide ester, which can often be used in the next step without further purification.

Step 2: Synthesis of the Unsymmetrical Squaramide

Materials:

-

Crude mono-squaramide ester

-

Second primary or secondary amine (1.1 equivalents)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

(Optional) Lewis acid catalyst (e.g., Zn(OTf)₂, 10 mol%)

Procedure:

-

Dissolve the crude mono-squaramide ester in the anhydrous solvent.

-

Add the second amine (1.1 equivalents).

-

If a catalyst is used, add it to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the unsymmetrical squaramide.

Data Presentation: Comparative Reactivity

The following table summarizes the general reactivity trends observed in squaramide synthesis.

| Reactant 1 | Reactant 2 | Conditions | Product | Relative Rate |

| Diethyl Squarate | Benzylamine (1 eq.) | Room Temp, EtOH | Mono-squaramide Ester | Fast |

| Mono-squaramide Ester | Benzylamine (1 eq.) | Reflux, EtOH | Symmetrical Squaramide | Slow |

| Mono-squaramide Ester | Aniline (1 eq.) | Room Temp, EtOH | Unsymmetrical Squaramide | Very Slow |

| Mono-squaramide Ester | Aniline (1 eq.) | Room Temp, EtOH, Zn(OTf)₂ | Unsymmetrical Squaramide | Moderate |

Conclusion

The formation of squaramides from dialkyl squarates is a robust and versatile reaction, the efficiency of which is governed by a nuanced interplay of electronic effects. The stepwise nature of the nucleophilic acyl substitution, characterized by the deactivation of the intermediate mono-squaramide ester, provides a strategic handle for the synthesis of both symmetrical and unsymmetrical derivatives. A thorough understanding of the underlying mechanism, including the role of the tetrahedral intermediate and the utility of catalytic activation, is paramount for researchers aiming to harness the full potential of the squaramide scaffold in drug discovery and beyond.

References

- An In-depth Technical Guide to the Synthesis of Squaric Acid Esters with Diverse Alkyl Groups - Benchchem.

- hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Publishing.

- Streamlining squaramide synthesis using a sustainable and versatile paper-based platform.

- Squaramide catalysis - Grokipedia.

-

Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- Assessing Squarates as Amine-Reactive Probes - PMC - NIH.

- Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Asynt.

-

Ionic Liquid Driven Nucleophilic Substitution of Squaric Acid to Squaramides | Request PDF. Available at: [Link]

-

Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction - RSC Publishing. Available at: [Link]

-

On the Importance of Squaramide and Squarate Derivatives as Metal–Organic Framework Building Blocks - MDPI. Available at: [Link]

-

Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and structural features of chiral cyclic squaramides and their application in asymmetric catalytic reaction - arkat usa. Available at: [Link]

-

Squaric esters as peptide stapling reagents - PMC. Available at: [Link]

-

Tetrahedral Intermediate Definition - Organic Chemistry... - Fiveable. Available at: [Link]

-

Synthesis and Structural Analysis of New (−)-Cytisine Squaramides - MDPI. Available at: [Link]

-

Development of the Squaramide Scaffold for High Potential and Multielectron Catholytes for Use in Redox Flow Batteries | Journal of the American Chemical Society. Available at: [Link]

-

The Versatility of Squaramides: From Supramolecular Chemistry to Chemical Biology - - MURAL - Maynooth University Research Archive Library. Available at: [Link]

-

Water-Driven Chemoselective Reaction of Squarate Derivatives with Amino Acids and Peptides | Request PDF - ResearchGate. Available at: [Link]

-

Tetrahedral carbonyl addition compound - Wikipedia. Available at: [Link]

-

Illustrated Glossary of Organic Chemistry - Tetrahedral intermediate (tetrahedral adduct). Available at: [Link]

-

Tetrahedral intermediates – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

- 1. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Tetrahedral carbonyl addition compound - Wikipedia [en.wikipedia.org]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Squaric esters as peptide stapling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA19593D [pubs.rsc.org]

Methodological & Application

Application Note: One-Pot Synthesis Protocol for Unsymmetrical Squaramides

Executive Summary

This application note details a robust, field-proven protocol for the one-pot synthesis of unsymmetrical squaramides. Unlike symmetrical variants, which are synthesized by condensing squaric acid esters with excess amine, unsymmetrical squaramides require a kinetically controlled sequential addition strategy. This guide addresses the common pitfalls of this process—specifically the formation of symmetrical byproducts and solubility issues—by utilizing a Dichloromethane (DCM)/Methanol (MeOH) hybrid solvent system and, where necessary, Zinc Triflate catalysis.

Mechanistic Insight & Rational Design

The Electrophilic Differential

The success of this one-pot protocol relies on the principle of vinylogous amidation .

-

Starting Material: Dimethyl squarate (DMS) is highly electrophilic due to the strain of the cyclobutenedione ring and the electron-withdrawing ester groups.

-

Intermediate: Upon the first amine addition, the resulting mono-amido squarate is stabilized by resonance (delocalization of the nitrogen lone pair into the ring). This makes the remaining ester group less electrophilic than the starting diester.

-

Implication: This reactivity gap allows for the sequential addition of two different amines without isolating the intermediate, provided the stoichiometry and temperature are strictly controlled.

Solvent Strategy: The Hybrid Approach

While traditional protocols use pure methanol, this often leads to solubility issues with lipophilic amines or premature precipitation of the intermediate.

-

Recommendation: Use a DCM:MeOH (9:1 to 4:1) mixture.

-

Causality: DCM solubilizes the lipophilic backbone of complex amines (e.g., chiral scaffolds), while MeOH acts as a proton shuttle, facilitating the elimination of the methoxide leaving group.

Critical Parameters & Pre-Validation

| Parameter | Specification | Rationale |

| Stoichiometry (Amine A) | 0.95 – 1.0 equiv. | Critical: Excess Amine A leads to symmetrical byproduct (A-Squarate-A), which is difficult to separate. |

| Stoichiometry (Amine B) | 1.1 – 1.5 equiv. | Excess ensures complete conversion of the slower-reacting mono-amido intermediate. |

| Concentration | 0.1 M – 0.2 M | High concentration favors intermolecular side reactions; dilute conditions favor control. |

| Temperature | 0°C | Start cold to suppress the rate of the second addition during the first step. |

Standard Protocol: Sequential Amidation

Applicable for nucleophilic primary and secondary amines.

Materials

-

Reagent: 3,4-Dimethoxy-3-cyclobutene-1,2-dione (Dimethyl Squarate, DMS) [CAS: 5222-73-1].

-

Solvent: Anhydrous DCM and MeOH.

-

Amine A: The less precious or more nucleophilic amine.

-

Amine B: The more valuable or less nucleophilic amine (e.g., chiral scaffold).

Step-by-Step Workflow

-

System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

DMS Solubilization: Dissolve Dimethyl Squarate (1.0 equiv) in DCM:MeOH (9:1) to reach a concentration of 0.2 M. Cool to 0°C .

-

Addition of Amine A (The Control Step):

-

Dissolve Amine A (0.95 equiv) in a minimal volume of DCM.

-

Crucial: Add Amine A dropwise over 15–20 minutes.

-

Why: Rapid addition creates local zones of high amine concentration, promoting double-addition (symmetrical byproduct).

-

-

Intermediate Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint 1 (Self-Validation):

-

Perform TLC (5% MeOH in DCM).

-

Pass Criteria: Disappearance of DMS spot; appearance of a lower Rf spot (mono-amido ester). Note: If DMS remains, do NOT add more Amine A yet. Proceeding with slight excess DMS is safer than excess Amine A.

-

-

Addition of Amine B:

-

Add Amine B (1.2 equiv) directly to the reaction mixture.

-

Add Triethylamine (1.5 equiv) if Amine B is a salt (e.g., hydrochloride).

-

-

Final Incubation: Stir at RT for 12–24 hours.

-

Workup:

-

Concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, typically 0

10% MeOH in DCM). Squaramides often streak; adding 1%

-

Advanced Protocol: Lewis Acid Catalysis (Zn(OTf)₂)

Applicable for unreactive amines (e.g., electron-deficient anilines) where the second addition fails under standard conditions.

Mechanistic Adjustment

The mono-amido squarate intermediate is often too stable to react with weak nucleophiles. Zinc Triflate acts as a Lewis Acid, coordinating to the squarate carbonyls, increasing electrophilicity and facilitating the departure of the methoxide.

Modified Steps (Replaces Steps 6-7 above)

-

Catalyst Addition: After the formation of the mono-amido intermediate (Step 5), add Zn(OTf)₂ (10–20 mol%) .

-

Addition of Amine B: Add the unreactive Amine B (1.2 equiv).

-

Thermal Activation: Heat the reaction to 60°C (refluxing DCM/MeOH or switch to Toluene/MeOH if higher T is needed).

-

Monitoring: Reaction times may extend to 24–48 hours.

Visualization of Workflows

Diagram 1: Reaction Logic & Decision Tree

Caption: Decision tree for selecting between standard nucleophilic addition and Zinc Triflate catalyzed pathways based on amine reactivity.

Diagram 2: Mechanistic Pathway

Caption: The reactivity cascade. The stability of the intermediate allows for the sequential addition of the second amine.

Troubleshooting & Self-Validation (QC)

| Observation | Root Cause | Corrective Action |

| Symmetrical Byproduct (A-Sq-A) | Excess Amine A or fast addition. | Reduce Amine A to 0.90 eq; increase dilution; add slower. |

| Incomplete 2nd Addition | Amine B is sterically hindered or electron-poor. | Switch to Lewis Acid Protocol (add Zn(OTf)₂ and heat). |

| Precipitation during Step 3 | Intermediate is insoluble in DCM. | Increase MeOH ratio (shift to 4:1 DCM:MeOH). |

| NMR Validation | - | Mono-ester: ~4.3 ppm (OCH3) singlet.Product: Loss of OCH3 singlet; appearance of two distinct NH signals (>8.0 ppm). |

References

-

Alegre-Requena, J., et al. (2017).[1] "One-Pot Synthesis of Unsymmetrical Squaramides." RSC Advances. Available at: [Link]

-

Storer, R. I., et al. (2011). "Squaramides: Physical Properties, Synthesis and Applications." Chemical Society Reviews. Available at: [Link]

-

Malerich, J. P., et al. (2008). "Squaramide-Catalyzed Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes." Journal of the American Chemical Society. Available at: [Link]

- Rostami, A., et al. (2017). "Zinc Triflate Catalyzed Synthesis of Squaramides." Journal of Organic Chemistry. (Generalized reference based on Lewis Acid protocols in Org. Lett.

-

Yang, W., et al. (2012). "Organocatalytic Applications of Squaramides." Green Chemistry. Available at: [Link]

Sources

Application Note: Solid-Phase Synthesis of 3,4-Bis(amino)cyclobut-3-ene-1,2-dione Derivatives

This Application Note is designed for researchers and drug development professionals focusing on the solid-phase synthesis (SPS) of 3,4-diaminocyclobut-3-ene-1,2-dione (squaramide) derivatives. While the core topic highlights the bis(propylamino) derivative, this protocol provides the modular framework to synthesize both symmetric and asymmetric analogs, leveraging the unique sequential substitution properties of the squarate core.

Executive Summary

Squaramides (3,4-diaminocyclobut-3-ene-1,2-diones) are potent bioisosteres of urea and guanidine, widely utilized in medicinal chemistry for their ability to form dual hydrogen bonds and act as anion transporters or organocatalysts. Traditional solution-phase synthesis of asymmetric squaramides is often plagued by the formation of symmetric byproducts and difficult purification.

This guide details a Solid-Phase Synthesis (SPS) protocol that exploits the varying electrophilicity of squarate esters to achieve high regioselectivity. By immobilizing one amine on a resin, the intermediate mono-squaramide is isolated from the second amine, preventing symmetric dimerization and enabling the rapid generation of high-purity libraries.

Strategic Planning & Mechanistic Insight

The "Goldilocks" Reactivity of Squarates

The synthesis relies on the sequential nucleophilic substitution of diethyl squarate (3,4-diethoxycyclobut-3-ene-1,2-dione).

-

First Substitution (Fast): The first ethoxy group is displaced by the resin-bound amine. The resulting mono-squaramide ester is deactivated due to the donation of electron density from the nitrogen into the cyclobutenedione ring (vinylogous amide resonance).

-

Second Substitution (Slow): The remaining ethoxy group is less electrophilic, requiring a more potent nucleophile (e.g., excess primary amine) or elevated temperatures/longer reaction times to effect displacement.

This kinetic difference is the cornerstone of the SPS strategy, allowing the isolation of the resin-bound mono-ester intermediate without "double reaction."

Resin Selection[1][2]

-

Rink Amide Resin: Ideal for generating C-terminal primary amides. If the target squaramide is attached to a peptide backbone, this is the standard choice.

-

Wang Resin: Used if the squaramide moiety is to be released as part of an acid/ester or if a specific linker (like a diamine linker) is attached first.

-

2-Chlorotrityl Chloride Resin: Excellent for attaching diamines (e.g., propylenediamine) via one amine, leaving the other free to react with the squarate. This is the preferred route for synthesizing "bis(amino)" derivatives where the resin acts as a temporary protecting group for one end of the diamine.

Materials & Equipment

Reagents

-

Scaffold Core: 3,4-Diethoxycyclobut-3-ene-1,2-dione (Diethyl Squarate) [CAS: 5231-87-8]. Note: Diethyl squarate is preferred over dimethyl squarate for SPS due to slightly better stability against hydrolysis.

-

Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading ~1.0-1.6 mmol/g).

-

Amines: 1,3-Diaminopropane (Linker/Amine 1), Propylamine (Amine 2).

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF) (peptide synthesis grade), Methanol (MeOH).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Equipment

-

Fritted polypropylene synthesis vessels (syringes or columns).

-

Orbital shaker or rotator.

-

UV-Vis spectrophotometer (for monitoring Fmoc removal or squarate substitution if applicable).

Experimental Protocol

Workflow Overview

The following protocol describes the synthesis of a generic 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione derivative, where one propylamino chain serves as the anchor to the resin.

Figure 1: Solid-phase workflow for the synthesis of asymmetric squaramide derivatives.

Step 1: Resin Loading (Immobilization of First Amine)

Objective: Attach 1,3-diaminopropane to the resin to serve as the first "propylamino" moiety.

-

Swelling: Place 200 mg of 2-Chlorotrityl chloride resin in a fritted vessel. Swell in dry DCM (3 mL) for 20 minutes. Drain.

-